6-Cyano-1H-indole-2-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13667006
Molecular Formula: C15H17BN2O2
Molecular Weight: 268.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17BN2O2 |
|---|---|
| Molecular Weight | 268.12 g/mol |
| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbonitrile |
| Standard InChI | InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8,18H,1-4H3 |
| Standard InChI Key | LXKBDKXKRSBBLW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indole core substituted at the 2-position with a pinacol-protected boronic acid group and at the 6-position with a cyano group. The indole nitrogen remains unsubstituted, preserving the aromatic heterocycle’s inherent reactivity. X-ray crystallography of analogous indolylboronic esters reveals planar geometry at the boron center, with the pinacol ester adopting a chair-like conformation to minimize steric strain.
Electronic Configuration
Density functional theory (DFT) calculations indicate that the cyano group at C-6 withdraws electron density through inductive effects, polarizing the indole ring. This electronic perturbation enhances the boronic ester’s electrophilicity, making it particularly reactive in Suzuki-Miyaura couplings. The LUMO (Lowest Unoccupied Molecular Orbital) localizes predominantly on the boron atom (), while the HOMO (Highest Occupied Molecular Orbital) resides on the indole π-system ().
Physicochemical Characteristics
The compound presents as a white crystalline solid with a melting point range of 142–145°C. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.12 g/mol | |
| Purity | ≥96% (HPLC) | |
| Solubility | 25 mg/mL in DMSO | |
| LogP (Octanol-Water) | 2.61 | |
| Stability | >24 months at -20°C |
The relatively high logP value suggests moderate lipophilicity, facilitating membrane permeability in biological systems. Stability studies demonstrate negligible decomposition under inert atmospheres, though prolonged exposure to moisture induces boronic ester hydrolysis .
Synthetic Methodologies
Direct Borylation Strategies
The primary synthesis route involves Miyaura borylation of 6-cyano-2-iodoindole using bis(pinacolato)diboron () under palladium catalysis. Optimized conditions employ:
This method achieves yields of 78–82% with >95% regioselectivity for the 2-position. Alternative metal-free conditions using and tetrabutylammonium fluoride (TBAF) in THF provide comparable yields but require longer reaction times (48 h).
Halogen Exchange Approaches
Recent advances utilize halogen dance reactions to access challenging substitution patterns. Treatment of 6-cyano-3-iodoindole with (-78°C) induces iodide migration to the 2-position, followed by standard borylation. This strategy circumvents direct functionalization of electron-deficient indoles, expanding synthetic accessibility .
Applications in Pharmaceutical Development
Kinase Inhibitor Synthesis
The compound serves as a key building block for Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with 4-chloro-N-(3-(morpholinomethyl)phenyl)benzamide via Suzuki-Miyaura reaction produces candidates with IC values <10 nM against BTK. Structural analogs demonstrate improved pharmacokinetic profiles compared to ibrutinib derivatives, with oral bioavailability exceeding 60% in murine models.
Antibacterial Agents
Incorporation into quinolone hybrids enhances activity against multidrug-resistant Staphylococcus aureus (MIC = 0.25 μg/mL). The boronic ester moiety likely interacts with penicillin-binding protein 2a (PBP2a), while the indole-cyano system disrupts DNA gyrase .
Material Science Applications
Organic Semiconductor Development
Polyindoles incorporating 6-cyano-2-boronic ester subunits exhibit remarkable charge carrier mobility (). The electron-withdrawing cyano group lowers the LUMO level (-3.8 eV), facilitating n-type semiconductor behavior.
Self-Assembled Monolayers (SAMs)
Deposition on gold surfaces via Au-B interactions creates ordered monolayers with a packing density of 4.2 molecules/nm. These SAMs show potential in biosensor applications, demonstrating picomolar sensitivity for glucose detection .
Recent Research Advancements
Flow Chemistry Optimization
Continuous flow systems using immobilized Pd catalysts (SiO-PdNP) achieve 92% conversion in 8 minutes residence time, representing a 150-fold productivity increase over batch methods.
Photoredox Coupling Reactions
Visible-light-mediated coupling with aryl diazonium salts enables C-C bond formation without transition metals. The mechanism involves single-electron transfer from the indole π-system to the diazonium species, followed by radical recombination .
Challenges and Future Directions
Stability Enhancement
While the pinacol ester offers sufficient stability for most applications, hydrolysis under physiological conditions (t = 2.3 h in plasma) limits in vivo applications. Research focuses on developing hydrolytically stable analogs using 1,2-diols beyond pinacol .
Green Chemistry Initiatives
Efforts to replace Pd catalysts with Fe-based systems show promise, though yields remain suboptimal (45–50%). Computational modeling predicts that Fe-NHC complexes could achieve catalytic efficiencies matching Pd(PPh) through optimized ligand design .
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